molecular formula C23H27N5O2 B3759182 N-methyl-N-(1H-pyrazol-5-ylmethyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide

N-methyl-N-(1H-pyrazol-5-ylmethyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide

Cat. No.: B3759182
M. Wt: 405.5 g/mol
InChI Key: VJXQUNMURQRMQI-UHFFFAOYSA-N
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Description

“N-methyl-N-(1H-pyrazol-5-ylmethyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide” is a synthetic organic compound that belongs to the class of benzamides. This compound features a complex structure with multiple functional groups, including a pyrazole ring, a pyridine ring, and a piperidine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-methyl-N-(1H-pyrazol-5-ylmethyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2/c1-27(16-20-9-13-25-26-20)23(29)18-5-7-21(8-6-18)30-22-10-14-28(15-11-22)17-19-4-2-3-12-24-19/h2-9,12-13,22H,10-11,14-17H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXQUNMURQRMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=NN1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-methyl-N-(1H-pyrazol-5-ylmethyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.

    Attachment of the pyrazole ring to the benzamide: This step may involve nucleophilic substitution reactions.

    Introduction of the piperidine ring: The piperidine ring can be introduced through reductive amination or other suitable methods.

    Final assembly: The final compound is assembled by linking the pyridine and piperidine rings to the benzamide core.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or piperidine rings.

    Reduction: Reduction reactions can occur at various functional groups, potentially altering the biological activity of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzamide core or the attached rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of analogs: Researchers may use this compound as a starting point to synthesize analogs with potentially improved properties.

    Reaction studies: The compound can be used to study various organic reactions and mechanisms.

Biology and Medicine

    Pharmacological studies: Due to its complex structure, the compound may exhibit interesting pharmacological properties, making it a candidate for drug development.

    Biological assays: It can be used in assays to study its effects on biological systems.

Industry

    Material science: The compound may find applications in the development of new materials with specific properties.

    Catalysis: It could be used as a ligand in catalytic processes.

Mechanism of Action

The mechanism of action of “N-methyl-N-(1H-pyrazol-5-ylmethyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide” would depend on its specific biological target. Potential mechanisms include:

    Binding to receptors: The compound may bind to specific receptors, modulating their activity.

    Enzyme inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Signal transduction: The compound may interfere with signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-(1H-pyrazol-5-ylmethyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide analogs: Compounds with similar structures but different substituents.

    Other benzamides: Compounds with a benzamide core but different attached rings or functional groups.

Uniqueness

    Structural complexity: The presence of multiple rings and functional groups makes this compound unique.

    Potential biological activity: Its structure suggests potential for diverse biological activities, distinguishing it from simpler benzamides.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-(1H-pyrazol-5-ylmethyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide
Reactant of Route 2
Reactant of Route 2
N-methyl-N-(1H-pyrazol-5-ylmethyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide

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